(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006983
InChI: InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol

(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC16006983

Molecular Formula: C10H11F2N

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
IUPAC Name (1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1
Standard InChI Key GTZDIEIDYINPIO-SECBINFHSA-N
Isomeric SMILES C1C[C@H](C2=C(C1)C=C(C=C2F)F)N
Canonical SMILES C1CC(C2=C(C1)C=C(C=C2F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Framework and Stereochemistry

The compound belongs to the tetrahydronaphthalene (tetralin) family, characterized by a fused bicyclic system of one fully saturated cyclohexane ring and a partially unsaturated benzene ring. The amine group at the 1-position and fluorine substituents at the 6- and 8-positions create a sterically and electronically unique scaffold. The (R)-enantiomer is defined by the spatial arrangement around the chiral carbon at the 1-position, which is critical for its biological activity and material properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number886762-69-2
IUPAC Name(R)-5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC₁₀H₁₁F₂N
Molecular Weight183.20 g/mol
Chiral Center ConfigurationR-

Synthesis and Enantioselective Preparation

Table 2: Comparative Synthetic Approaches for Related Compounds

CompoundFluorination MethodResolution TechniqueYield (%)
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amineDAST-mediated fluorinationChiral HPLC72
5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amineElectrophilic aromatic substitutionEnzymatic resolution65

Physicochemical Properties

Stability and Solubility

The compound’s lipophilicity (LogP ≈ 2.23) and moderate polarity suggest solubility in organic solvents like dichloromethane and ethanol but limited aqueous solubility . The fluorine atoms enhance metabolic stability by resisting oxidative degradation, a feature critical for pharmaceutical applications.

Spectroscopic Characteristics

  • NMR: ¹⁹F NMR signals at δ -118 ppm (C6-F) and -122 ppm (C8-F) confirm fluorination patterns .

  • MS: ESI-MS m/z 184.1 [M+H]⁺ aligns with the molecular formula C₁₀H₁₁F₂N .

CompoundTarget ReceptorIC₅₀ (nM)
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amineD₂ Dopamine Receptor12.4
8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amineSerotonin Transporter8.9

Materials Science Applications

The patent DE19748440B4 highlights fluorinated tetrahydronaphthalenes as components in ferroelectric liquid crystals, where fluorine enhances dielectric anisotropy and thermal stability . The (R)-enantiomer’s dipole alignment could optimize electro-optical performance in displays.

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